molecular formula C24H23N5OS B2767786 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 1207016-21-4

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2767786
CAS RN: 1207016-21-4
M. Wt: 429.54
InChI Key: LKVDNLCENJJLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H23N5OS and its molecular weight is 429.54. The purity is usually 95%.
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Scientific Research Applications

Catalytic Efficiency in Chemical Synthesis

Research highlights the application of related compounds in catalytic processes for synthesizing 1H-benzo[d]imidazole derivatives. Specifically, RuII-NNN pincer complexes were developed to catalyze the condensation of primary alcohols and benzene-1,2-diamine to produce 2-substituted 1H-benzo[d]imidazoles with high efficiency and yield. This method facilitates the one-step synthesis of 1H-benzo[d]imidazole derivatives from alcohols without using an oxidant or a stoichiometric amount of inorganic base, typically required in homogeneous systems (Li et al., 2018).

Antiviral and Antibacterial Activities

The compound's structural relatives have demonstrated potential in antiviral and antibacterial applications. For instance, derivatives of similar compounds have been synthesized and evaluated for their cytotoxicity and antiviral activities, including anti-HSV1 and anti-HAV-MBB activities. These studies underscore the potential of such compounds in developing new therapeutic agents with antiviral properties (Attaby et al., 2006).

Antitumor and Antioxidant Agents

Compounds with similar structures have been synthesized and assessed for their antitumor and antioxidant activities. This research suggests the potential of these compounds in cancer therapy and as antioxidant agents, highlighting the versatility of such chemical structures in medicinal chemistry (Abdelall, 2014).

Antiglycation and Antioxidant Potential

A series of novel compounds related to the specified chemical structure were synthesized and evaluated for their antiglycation and antioxidant activities. These compounds showed significant potential in inhibiting glycation activity, which is crucial for managing chronic diseases like diabetes and aging-related disorders. The antiglycation activity was correlated with antioxidant effects, suggesting a dual mechanism of action (Taha et al., 2015).

Heterocyclic Compound Synthesis

The chemical structure is related to compounds used in the synthesis of various heterocyclic compounds, such as benzothiazoles and benzimidazoles, through microwave-mediated methods. These processes offer efficient routes to synthesize novel heterocyclic compounds with potential applications in pharmaceuticals and materials science (Darweesh et al., 2016).

properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5OS/c30-22(29-15-13-28(14-16-29)18-7-2-1-3-8-18)17-31-24-19(9-6-12-25-24)23-26-20-10-4-5-11-21(20)27-23/h1-12H,13-17H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVDNLCENJJLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=C(C=CC=N3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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